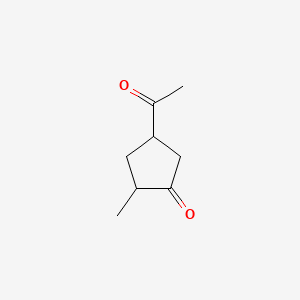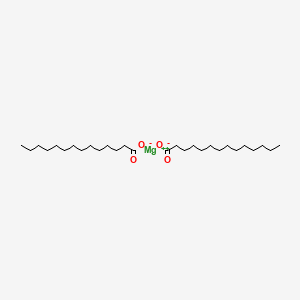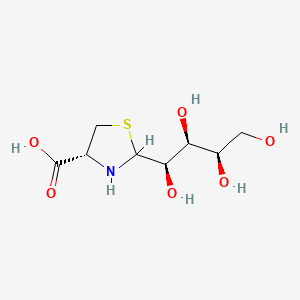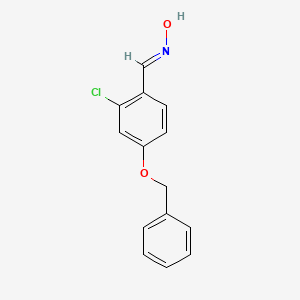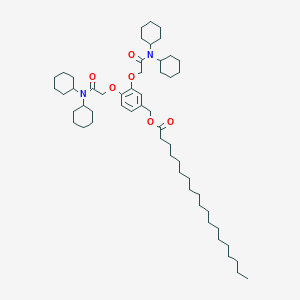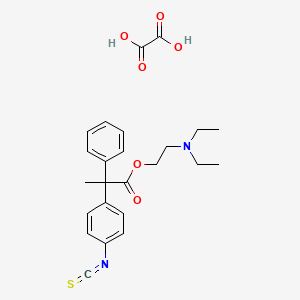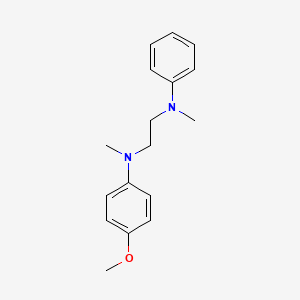
Ethylenediamine, N-(p-methoxyphenyl)-N,N'-dimethyl-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenediamine, N-(p-methoxyphenyl)-N,N’-dimethyl-N’-phenyl- is a complex organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of both methoxyphenyl and phenyl groups attached to the nitrogen atoms of the ethylenediamine backbone. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N-(p-methoxyphenyl)-N,N’-dimethyl-N’-phenyl- typically involves the reaction of ethylenediamine with p-methoxyphenyl and phenyl derivatives under specific conditions. One common method involves the use of protecting groups such as N-Alloc, N-Boc, and N-Cbz to facilitate the reaction and prevent unwanted side reactions . The reaction conditions often include the use of isocyanate intermediates, generated in situ, to react with Grignard reagents, producing the desired amides with high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethylenediamine, N-(p-methoxyphenyl)-N,N’-dimethyl-N’-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a suitable solvent.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Ethylenediamine, N-(p-methoxyphenyl)-N,N’-dimethyl-N’-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of coordination polymers and other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and nanocomposites.
Mecanismo De Acción
The mechanism of action of Ethylenediamine, N-(p-methoxyphenyl)-N,N’-dimethyl-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the surrounding environment .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethyl ethylenediamine (TEMED): A similar compound with tetramethyl groups instead of methoxyphenyl and phenyl groups.
N-(7-chloroquinolin-4-yl)ethylenediamine: Another derivative of ethylenediamine with a chloroquinoline group.
Uniqueness
Ethylenediamine, N-(p-methoxyphenyl)-N,N’-dimethyl-N’-phenyl- is unique due to the presence of both methoxyphenyl and phenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
32869-57-1 |
|---|---|
Fórmula molecular |
C17H22N2O |
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
N'-(4-methoxyphenyl)-N,N'-dimethyl-N-phenylethane-1,2-diamine |
InChI |
InChI=1S/C17H22N2O/c1-18(15-7-5-4-6-8-15)13-14-19(2)16-9-11-17(20-3)12-10-16/h4-12H,13-14H2,1-3H3 |
Clave InChI |
QQFLECXFVHIRBD-UHFFFAOYSA-N |
SMILES canónico |
CN(CCN(C)C1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


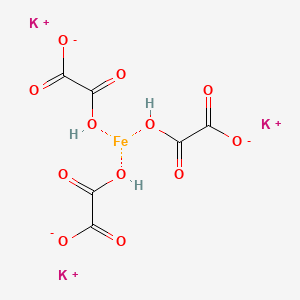

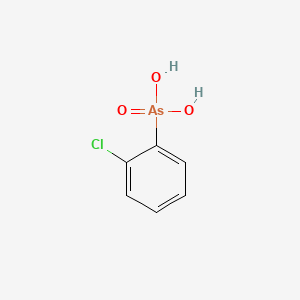
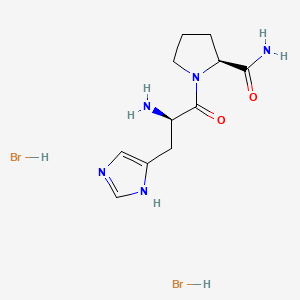
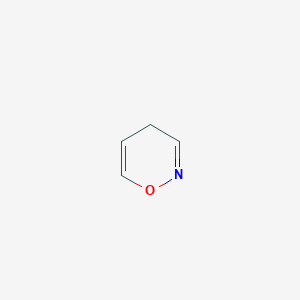

![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)
